molecular formula C19H18N2O6S B2477527 diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate CAS No. 305852-61-3

diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2477527
CAS No.: 305852-61-3
M. Wt: 402.42
InChI Key: PCYFJBQUNVNISO-UHFFFAOYSA-N
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Description

Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound known for its unique chemical structure that integrates elements from multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step processes:

  • Step One: Preparation of the 3-methylthiophene-2,4-dicarboxylate precursor, generally through alkylation reactions.

  • Step Two: Integration of the 1,4-dioxo-3,4-dihydrophthalazin moiety, often achieved by condensation reactions.

  • Step Three: Esterification to form the diethyl ester derivative.

Industrial Production Methods

For industrial-scale production, the synthesis process must be optimized for cost-efficiency and yield. This may involve the use of continuous flow reactors and automated synthesis platforms, ensuring high reproducibility and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions, often yielding higher oxidation state derivatives.

  • Reduction: Reduction processes typically target the carbonyl groups within the phthalazin and thiophene rings, altering the compound's electronic properties.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acyl halides, sulfonating agents.

Major Products Formed

The reactions lead to a variety of products, depending on the reagents used. For instance, oxidation could yield sulfoxides or sulfones, while reduction might produce alcohols or amines.

Scientific Research Applications

Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of research applications:

  • Chemistry: Used as a building block for complex organic synthesis due to its versatile reactivity.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application:

  • Molecular Targets: The compound may interact with various proteins, enzymes, or receptors.

  • Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

When compared to other compounds with similar functional groups, diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique structural features, which grant it specific reactivity and interaction profiles.

List of Similar Compounds

  • Diethyl 3-methylthiophene-2,4-dicarboxylate

  • 1,4-Dioxo-3,4-dihydrophthalazine-2-carboxylic acid derivatives

  • Substituted thiophene derivatives

Properties

IUPAC Name

diethyl 5-(1,4-dioxo-3H-phthalazin-2-yl)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-17(13)21-16(23)12-9-7-6-8-11(12)15(22)20-21/h6-9H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFJBQUNVNISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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